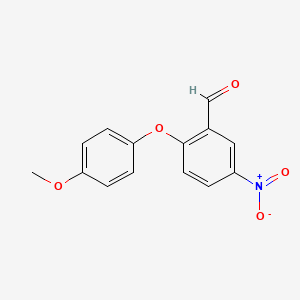

2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde

Description

Contextual Significance of Substituted Benzaldehydes and Diaryl Ethers in Organic Synthesis

Substituted benzaldehydes are foundational building blocks in organic synthesis. wisdomlib.org The aldehyde group is highly reactive and participates in a wide array of chemical transformations, making these compounds versatile starting materials. They are crucial in forming new carbon-carbon and carbon-heteroatom bonds. For instance, they react with hydrazone derivatives to create Schiff bases and are used in the synthesis of various heterocyclic compounds like pyrazole (B372694) derivatives. wisdomlib.org The substituents on the benzene (B151609) ring significantly influence the reactivity of the aldehyde group and provide additional points for chemical modification, allowing for the synthesis of highly functionalized molecules. acs.orgrug.nl Tandem reactions involving substituted benzaldehydes are explored to create complex molecules in a more efficient, one-pot process. liberty.eduliberty.edu

The diaryl ether motif, characterized by an oxygen atom connecting two aromatic rings, is another structure of immense importance. researchgate.net This framework is present in numerous natural products, pharmaceuticals, agrochemicals, and polymers. nih.govnih.govacs.org Notable examples of biologically active molecules containing a diaryl ether linkage include the antibiotic vancomycin (B549263) and the anticancer drug lenvatinib. researchgate.net The synthesis of diaryl ethers is a significant area of research in organic chemistry. nih.gov The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), is a classic and widely used method for forming this linkage. acs.orgbeilstein-journals.orgwikipedia.org Modern variations of this reaction employ various ligands and catalysts, including nano-catalysts, to improve reaction conditions and yields, making the synthesis more efficient and applicable to a wider range of substrates. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org Other methods, such as palladium-catalyzed cross-coupling reactions, have also been developed for the efficient synthesis of diaryl ethers. rsc.org

Rationale for Research Focus on 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde as a Synthetic Target and Intermediate

The research interest in this compound stems from its unique combination of the functional groups discussed above. It is both a substituted benzaldehyde (B42025) and a diaryl ether, making it a valuable intermediate for synthesizing more complex, high-value molecules.

The specific arrangement of its substituents is key to its utility:

The Aldehyde Group: This group serves as a primary reactive site for building molecular complexity, for instance, through condensation or oxidation/reduction reactions.

The Diaryl Ether Core: This structural unit provides a specific three-dimensional conformation and is a known pharmacophore, valued for its metabolic stability and ability to penetrate cell membranes. researchgate.net

The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the molecule. It activates the aromatic ring towards nucleophilic aromatic substitution and can direct further chemical transformations. jocpr.comresearchgate.net The nitro group itself can also be chemically modified, for example, by reduction to an amino group, which opens up another avenue for derivatization.

The Methoxy (B1213986) Group: This electron-donating group on the second phenyl ring modulates the electronic character of the diaryl ether system.

This distinct substitution pattern makes this compound a bespoke building block. Its synthesis, likely involving a nucleophilic aromatic substitution or an Ullmann-type coupling to form the diaryl ether bond, is a strategic process to create a specific intermediate. nih.gov Chemists target such intermediates to construct larger, multi-functional molecules, including heterocyclic systems like benzofurans, which are important scaffolds in medicinal chemistry. researchgate.net The strategic placement of the reactive aldehyde handle and the modifiable nitro group on the diaryl ether framework allows for a planned and controlled approach to the synthesis of novel compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₅ |

| Molecular Weight | 273.24 g/mol |

| Appearance | Likely a crystalline solid |

| Functional Groups | Aldehyde, Ether, Nitro Compound |

Note: Experimental physical properties like melting point are not widely published and would require specific experimental determination.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO5 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

2-(4-methoxyphenoxy)-5-nitrobenzaldehyde |

InChI |

InChI=1S/C14H11NO5/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(15(17)18)8-10(14)9-16/h2-9H,1H3 |

InChI Key |

LANHUCYOZUUVAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 4 Methoxyphenoxy 5 Nitrobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo both reduction and condensation reactions.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the aldehyde moiety in 2-(4-methoxyphenoxy)-5-nitrobenzaldehyde can be readily reduced to a primary alcohol, yielding (2-(4-methoxyphenoxy)-5-nitrophenyl)methanol. This transformation is a fundamental reaction in organic synthesis. However, a key challenge in the reduction of this specific molecule is achieving selectivity. The presence of the nitro group, which is also susceptible to reduction, requires careful selection of reagents and reaction conditions.

Commonly used reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally a milder reagent and may offer some selectivity for the aldehyde over the nitro group under controlled conditions. In contrast, LiAlH₄ is a much stronger reducing agent and would likely reduce both the aldehyde and the nitro group simultaneously.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is another effective method for aldehyde reduction. wikipedia.org However, this method is also highly effective for the reduction of nitro groups, meaning that without careful control, a mixture of products, including the amino alcohol, could be formed. sci-hub.st Therefore, achieving the selective reduction of only the aldehyde group requires chemoselective methods that can differentiate between the two reducible functional groups.

Condensation Reactions, including Schiff Base Formation

The aldehyde functional group is electrophilic and readily undergoes condensation reactions with nucleophiles, most notably primary amines, to form imines, commonly known as Schiff bases. nih.govijtsrd.com The reaction of this compound with a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine.

The presence of the nitro group on the benzaldehyde (B42025) ring influences the reactivity of the carbonyl group. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the amine. jocpr.com The general scheme for Schiff base formation is a cornerstone of coordination chemistry and has been used to synthesize a wide array of ligands. nih.gov

For instance, studies on the synthesis of Schiff bases from structurally similar compounds like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (nitrovanillin) demonstrate that it readily reacts with various haloanilines in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce the corresponding Schiff bases in good yields. researchgate.netjocpr.com This indicates that this compound would be expected to undergo similar transformations.

Below is a table showing examples of Schiff bases formed from a related nitrobenzaldehyde derivative.

| Reactant 1 | Reactant 2 | Product IUPAC Name | Yield (%) |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-iodoaniline | 4-{(E)-[(4-iodophenyl)imine]methyl}-2-methoxy-6-nitrophenol | 82 |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-bromoaniline | 4-{(E)-[(4-bromophenyl)imine]methyl}-2-methoxy-6-nitrophenol | 79 |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-chloroaniline | 4-{(E)-[(4-chlorophenyl)imine]methyl}-2-methoxy-6-nitrophenol | 85 |

| This data is based on the reactivity of a structurally similar compound, nitrovanillin, as reported in studies. researchgate.netjocpr.com |

Furthermore, the aldehyde can participate in other condensation reactions, such as the Knoevenagel or aldol-type condensations, with active methylene (B1212753) compounds. magritek.comresearchgate.net The electron-withdrawing nitro group would again be expected to activate the aldehyde toward nucleophilic attack in these reactions. jocpr.com

Reactivity of the Nitro Group

The aromatic nitro group is a key functional group that can be selectively transformed, most importantly into an amino group, which is a precursor for a vast number of other functionalities.

Reactivity of the Aryl Ether Linkage

The diaryl ether bond is generally stable but can be cleaved under specific, often harsh, chemical or catalytic conditions.

Cleavage Reactions of the Phenoxy Ether

The cleavage of the aryl ether linkage in this compound would break the molecule into two separate phenolic and/or aromatic fragments. This transformation typically requires significant energy input and potent reagents. The cleavage of diaryl ethers is less common than the cleavage of alkyl-aryl ethers, which are prevalent in natural products like lignin (B12514952). rsc.org

Studies on lignin model compounds, which contain various aryl-ether linkages like the β-O-4 type, provide insight into potential cleavage mechanisms. rsc.orgnih.gov Acid-catalyzed hydrolysis, often at high temperatures, can promote the cleavage of such bonds. nih.gov Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving ethers, although they are not selective and would likely affect other parts of the molecule.

Catalytic methods, such as hydrogenolysis using metal catalysts (e.g., Ni, Pd, Co-Zn), are employed to break C-O bonds in lignin depolymerization. rsc.org These reductive conditions, however, would also simultaneously reduce the nitro and aldehyde groups. The cleavage of the specific diaryl ether bond in this compound would likely require tailored catalytic systems designed for high-strength C-O bond scission. Enzymatic methods, such as those involving β-etherase enzymes like LigF and LigG found in certain bacteria, have been studied for the stereospecific cleavage of β-aryl ether bonds in lignin, suggesting a potential avenue for biocatalytic degradation. ornl.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The chemical reactivity of this compound is characterized by the interplay of the substituents on its two aromatic rings. The substitution patterns on these rings dictate their susceptibility to and regioselectivity of electrophilic and nucleophilic attack.

The benzaldehyde ring is substituted with a nitro group (-NO2) and a phenoxy group, while the second phenyl ring bears a methoxy (B1213986) group (-OCH3). The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position relative to itself. ck12.orgyoutube.comyoutube.comtestbook.com Conversely, the methoxy group is a strong electron-donating group, activating its ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The ether linkage has a modest activating effect on both rings.

In the context of nucleophilic aromatic substitution (SNA), the presence of the electron-withdrawing nitro group is highly activating, particularly for positions ortho and para to it. nih.govlibretexts.org This makes the nitro-substituted ring susceptible to attack by nucleophiles, potentially leading to the displacement of a suitable leaving group.

Electrophilic Substitution

Detailed studies on the electrophilic substitution of this compound are not extensively reported in the literature. However, based on the established principles of substituent effects, the following reactivities can be predicted:

Ring A (5-nitrobenzaldehyde moiety): This ring is significantly deactivated due to the potent electron-withdrawing nature of the nitro group. Electrophilic attack is therefore disfavored. If forced, substitution would be expected to occur at the positions meta to the nitro group (C-4 and C-6). The directing effect of the aldehyde group, also a deactivator and meta-director, reinforces this preference. The phenoxy group at C-2, an ortho, para-director, would direct towards C-4 and C-6, but its activating effect is likely overcome by the deactivating nitro group.

Ring B (4-methoxyphenoxy moiety): This ring is activated by the electron-donating methoxy group, making it the more likely site for electrophilic attack. The methoxy group directs incoming electrophiles to the positions ortho to it (C-3' and C-5').

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Condition | Target Ring | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | Ring B | 2-(3-Nitro-4-methoxyphenoxy)-5-nitrobenzaldehyde | The methoxy group is a strong activating and ortho, para-director, making Ring B more susceptible to nitration. masterorganicchemistry.com |

| Br₂/FeBr₃ (Bromination) | Ring B | 2-(3-Bromo-4-methoxyphenoxy)-5-nitrobenzaldehyde | The activated Ring B is the preferential site for halogenation. |

Nucleophilic Substitution

The nitro-substituted ring of this compound is activated towards nucleophilic aromatic substitution. The nitro group, being para to the phenoxy group, can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. libretexts.org This facilitates the displacement of a leaving group at the ortho or para positions. While the phenoxy group is not a typical leaving group in SNAr reactions, under forcing conditions or with highly reactive nucleophiles, its displacement could be envisioned. More commonly, if a halogen were present on the nitro-activated ring, it would be readily displaced by nucleophiles.

Interactive Table: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Leaving Group | Predicted Product | Rationale |

|---|---|---|---|

| R-NH₂ (Amine) | Phenoxy group | N-substituted-2-amino-5-nitrobenzaldehyde | The nitro group activates the ring towards nucleophilic attack, potentially enabling the displacement of the phenoxy group. nih.gov |

| RO⁻ (Alkoxide) | Phenoxy group | 2-Alkoxy-5-nitrobenzaldehyde | A strong nucleophile could displace the phenoxy group, driven by the stability of the Meisenheimer intermediate. |

Stereochemical Aspects of Derivatization (if chiral centers are introduced)

The aldehyde functional group in this compound is a prochiral center. This means that nucleophilic addition to the carbonyl carbon can lead to the formation of a new stereocenter, resulting in enantiomeric or diastereomeric products. The stereochemical outcome of such reactions is of significant interest, particularly in the synthesis of biologically active molecules.

Asymmetric synthesis methodologies can be employed to control the stereochemistry of these transformations. This typically involves the use of chiral reagents, catalysts, or auxiliaries.

Asymmetric Nucleophilic Addition to the Aldehyde

Reactions such as the Henry reaction (nitroaldol reaction), asymmetric allylation, or reduction using chiral reducing agents can introduce a new chiral center at the former carbonyl carbon.

Asymmetric Henry Reaction: The reaction of the aldehyde with a nitroalkane in the presence of a chiral catalyst can yield chiral nitroalcohols with high enantioselectivity. niscpr.res.inmdpi.comnih.gov For instance, using a chiral copper-bis(oxazoline) complex as a catalyst in the reaction with nitromethane (B149229) would be expected to produce one enantiomer of 1-(2-(4-methoxyphenoxy)-5-nitrophenyl)-2-nitroethanol in excess.

Asymmetric Reduction: The reduction of the aldehyde to the corresponding alcohol using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), can afford the chiral alcohol with high enantiomeric excess.

Asymmetric Grignard and Organolithium Addition: The addition of organometallic reagents in the presence of chiral ligands or additives can also lead to the formation of chiral secondary alcohols.

Interactive Table: Examples of Stereoselective Derivatization

| Reaction Type | Chiral Influence | Potential Product | Expected Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Henry Reaction | Chiral metal complex (e.g., Cu(II)-BOX) | Chiral β-nitro alcohol | High enantiomeric excess (ee) of one enantiomer. niscpr.res.inmdpi.com |

| Asymmetric Reduction | Chiral borane (B79455) reagent (e.g., CBS catalyst) | Chiral alcohol | High ee of the corresponding alcohol. |

| Asymmetric Allylation | Chiral allylboron or allylsilane reagent | Chiral homoallylic alcohol | High diastereomeric and enantiomeric excess. |

The specific stereochemical outcome (i.e., the absolute configuration of the newly formed stereocenter) will depend on the specific chiral catalyst or reagent used and the reaction conditions. The electronic and steric properties of the this compound substrate can also influence the degree of stereoselectivity.

Following a comprehensive search for scholarly articles and spectral data, it has been determined that detailed, publicly available experimental spectroscopic information for the specific compound This compound is not available. Research and spectral databases contain information on related structures, such as 2-methoxy-5-nitrobenzaldehyde and other substituted benzaldehyde derivatives, but not for the precise molecule requested.

The synthesis and full spectral characterization (¹H NMR, ¹³C NMR, 2D NMR, IR, UV-Vis, and Mass Spectrometry) of this compound have not been published in the available scientific literature.

Due to the absence of this specific data, it is not possible to generate the thorough, informative, and scientifically accurate article as requested under the strict outline provided. Creating content based on related but different compounds would not adhere to the instruction to focus solely on "this compound".

Therefore, the requested article cannot be generated at this time.

Spectroscopic and Structural Elucidation Techniques for 2 4 Methoxyphenoxy 5 Nitrobenzaldehyde and Its Derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This is a critical step in the confirmation of the synthesis of a new compound like 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde.

In a typical HRMS experiment, the sample is ionized, and the resulting ions are guided into a mass analyzer that can distinguish between ions with very small mass differences. The high resolution of the instrument allows for the differentiation of ions with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₁NO₅), the exact mass can be calculated and compared to the experimentally determined mass.

For instance, in the characterization of a structurally related compound, 2,4-dimethoxy-5-nitro-benzaldehyde, HRMS was used to confirm its elemental composition. The calculated mass for the sodium adduct ([M+Na]⁺) of C₉H₉NNaO₅ was 234.0378, and the experimentally found mass was 234.0376, which is a strong confirmation of the compound's identity. A similar level of accuracy would be expected for this compound.

Table 1: Illustrative HRMS Data for a Related Nitroaromatic Compound

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

This table is for illustrative purposes and shows data for a related compound to demonstrate the precision of HRMS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, monitoring reaction progress, and assessing the purity of a synthesized compound like this compound.

In an LC-MS analysis, the sample is first injected into a liquid chromatograph, where the individual components of the mixture are separated based on their interactions with a stationary phase packed in a column. As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information for each separated component.

For the analysis of this compound, a reversed-phase LC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The mass spectrometer could be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The resulting data would consist of a chromatogram showing the separation of different compounds over time and a mass spectrum for each peak, allowing for the unambiguous identification of the target compound and any impurities.

Table 2: Typical Parameters for LC-MS Analysis

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides a general overview of typical LC-MS parameters and is not based on specific experimental data for the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete understanding of a molecule's structure and properties. For this compound and its derivatives, such as Schiff bases or metal complexes, single-crystal X-ray diffraction would provide unequivocal proof of their structure.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

While the crystal structure for this compound is not publicly available, data from the closely related compound 4-(4-methoxyphenoxy)benzaldehyde reveals key structural features that might be anticipated. For this analog, the molecule crystallizes in the monoclinic space group, and the analysis revealed a significant dihedral angle between the two benzene (B151609) rings. nih.govscirp.orgnih.gov Similar analyses of Schiff base derivatives of other substituted benzaldehydes have also provided detailed insights into their molecular geometry, including the planarity of the molecule and the presence of intramolecular hydrogen bonds. researchgate.net

Table 3: Representative Crystallographic Data for a Structurally Similar Benzaldehyde (B42025) Derivative (4-(4-methoxyphenoxy)benzaldehyde)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

Source: Data is for 4-(4-methoxyphenoxy)benzaldehyde and serves as a representative example of crystallographic data. nih.govscirp.orgnih.gov

Computational and Theoretical Investigations of 2 4 Methoxyphenoxy 5 Nitrobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde, these calculations have been instrumental in elucidating its three-dimensional structure and vibrational characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been employed to determine the most stable geometric configuration of this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These calculations reveal a non-planar structure, with a notable dihedral angle between the planes of the nitro-substituted benzene (B151609) ring and the methoxyphenoxy group. The precise values for these geometric parameters are crucial for understanding the steric and electronic effects within the molecule.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (Benzene Ring) | 1.38 - 1.41 | 118 - 121 | - |

| C-O (Ether Linkage) | 1.36, 1.42 | - | 118.5 |

| C-N (Nitro Group) | 1.48 | - | - |

| N-O (Nitro Group) | 1.22 | 123.5 | - |

| C=O (Aldehyde) | 1.21 | - | - |

| C-H (Aldehyde) | 1.11 | - | - |

Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

Vibrational Frequency Analysis and Spectral Interpretation

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of this compound. This analysis identifies the characteristic vibrational modes of the molecule, such as the stretching and bending of its various functional groups. For instance, distinct frequencies are associated with the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro group, and the C-O-C stretches of the ether linkage. By comparing the calculated vibrational frequencies with experimental spectroscopic data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure and providing a deeper understanding of its intramolecular dynamics.

Molecular Orbital Analysis

Molecular orbital analysis provides a framework for understanding the electronic structure and chemical reactivity of a molecule by examining its frontier molecular orbitals and the interactions between its constituent orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is primarily localized on the electron-rich methoxyphenoxy ring, while the LUMO is concentrated on the electron-deficient nitrobenzaldehyde moiety. This distribution indicates that the molecule is likely to act as an electron donor from the methoxyphenoxy part and an electron acceptor at the nitrobenzaldehyde part in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative and depend on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. In the MEP map of this compound, the regions around the oxygen atoms of the nitro group and the aldehyde group show the most negative potential (typically colored red or yellow), indicating that these are the most likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings exhibit a positive potential (typically colored blue), suggesting these are potential sites for nucleophilic attack. The MEP map, therefore, complements the FMO analysis in predicting the chemical reactivity of the molecule.

Mechanistic Insights via Computational Modeling of Chemical Transformations

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving this compound. Through the application of theoretical models, researchers can map out the energetic landscapes of reaction pathways, identify transient intermediates, and characterize the structures of transition states. This subsection delves into the mechanistic insights that can be gained from such computational investigations, focusing on the key chemical transformations related to the synthesis and reactivity of this compound.

The formation of the diaryl ether linkage in this compound is a prime example of a reaction amenable to computational study. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the electron-deficient aromatic ring of a nitro-substituted benzaldehyde (B42025) precursor, activated by the strong electron-withdrawing nitro and aldehyde groups, is attacked by a nucleophile, such as a methoxyphenoxide. nih.govyoutube.com

Computational modeling, often employing Density Functional Theory (DFT), can provide a step-by-step description of this reaction. The process begins with the approach of the nucleophilic 4-methoxyphenoxide towards the carbon atom bearing a suitable leaving group (e.g., a halogen) on the 5-nitrobenzaldehyde ring. The electron-withdrawing groups in the ortho and para positions relative to the leaving group are crucial for activating the ring towards nucleophilic attack. youtube.com

A key feature of the SNAr mechanism that can be investigated computationally is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com This intermediate is characterized by the temporary loss of aromaticity in the benzene ring and the presence of a negative charge delocalized across the nitro group and the aromatic system. youtube.com Computational models can accurately predict the geometry and electronic structure of this intermediate.

The reaction pathway proceeds through a transition state leading to the Meisenheimer complex, followed by a second transition state for the expulsion of the leaving group, which restores the aromaticity of the ring to form the final diaryl ether product. Theoretical calculations can determine the energy barriers associated with these transition states, providing crucial information about the reaction kinetics. nih.gov A lower activation energy for the formation of the Meisenheimer complex compared to its decomposition back to the reactants indicates a favorable forward reaction. nih.gov

The table below presents hypothetical data that would be typical of a DFT study on the SNAr reaction to form this compound. The relative energies are calculated with respect to the separated reactants.

Table 1: Hypothetical Relative Energies for the SNAr Reaction Pathway Calculated by DFT

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-chloro-5-nitrobenzaldehyde + 4-methoxyphenoxide | 0.0 |

| TS1 | First Transition State (Formation of Meisenheimer complex) | +15.2 |

| Intermediate | Meisenheimer Complex | -8.5 |

| TS2 | Second Transition State (Expulsion of leaving group) | +12.8 |

| Products | This compound + Cl⁻ | -25.7 |

Note: This data is illustrative and intended to represent typical values obtained from computational studies.

These computational investigations provide a molecular-level understanding of the factors governing the synthesis of this compound. By analyzing the calculated geometries and energies, chemists can rationalize the observed regioselectivity and reactivity, and even predict the effects of different substituents on the reaction outcome. Such mechanistic insights are invaluable for optimizing existing synthetic routes and designing novel chemical transformations.

Advanced Derivatives and Their Synthetic Exploration Based on 2 4 Methoxyphenoxy 5 Nitrobenzaldehyde

Design and Synthesis of Functionally Diverse Analogues

The modification of the 2-(4-methoxyphenoxy)-5-nitrobenzaldehyde core structure allows for the generation of a library of analogues with tailored properties. Synthetic strategies often target the aldehyde functional group, the aromatic rings, or the ether linkage.

One common approach involves the condensation of the aldehyde group. For instance, the Claisen-Schmidt condensation of substituted nitrobenzaldehydes with ketones like 4-methoxyacetophenone can yield chalcone (B49325) derivatives. jocpr.com However, the presence and position of the nitro group can significantly influence the reaction outcome; reactions with 2-nitrobenzaldehyde (B1664092) may preferentially form the corresponding 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one (B14177036) instead of the expected chalcone. jocpr.com Another key reaction is the formation of Schiff bases through condensation with various aromatic amines. The synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, a novel azoaldehyde, from o-vanillin and p-anisidine, provides a precursor that can be reacted with different amines to produce a range of biologically active azo Schiff bases. researchgate.net

The core structure can also be altered. For example, related analogues such as 2,4-dimethoxy-5-nitro-benzaldehyde can be synthesized from 2,4-dihydroxy-5-nitrobenzaldehyde (B1595195) via methylation with iodomethane. chemicalbook.com Other structural variations include 2-fluoro-4-methoxy-5-nitrobenzaldehyde (B2562667) and 2-hydroxy-5-methoxy-3-nitrobenzaldehyde. biosynth.comsigmaaldrich.com The ether linkage itself can be the focus of modification, as demonstrated by the synthesis of various 4-phenacyloxy benzaldehyde (B42025) derivatives through the Williamson etherification of a hydroxy benzaldehyde with a phenacyl bromide. orientjchem.org

The table below summarizes various strategies for creating functionally diverse analogues.

| Modification Strategy | Reactants | Resulting Analogue Class | Example Analogue |

| Claisen-Schmidt Condensation | 2-Nitrobenzaldehyde, 4-Methoxyacetophenone | Hydroxy Ketone | 3-hydroxy-1-(4-methoxyphenoxy)-3-(2-nitrophenyl)propan-1-one jocpr.com |

| Azo Coupling & Schiff Base Formation | o-Vanillin, p-Anisidine, various amines | Azo Schiff Bases | Azoaldehyde 4 condensed with aromatic amines researchgate.net |

| Methylation | 2,4-Dihydroxy-5-nitrobenzaldehyde, Iodomethane | Dimethoxy Nitrobenzaldehyde | 2,4-dimethoxy-5-nitro-benzaldehyde chemicalbook.com |

| Oximation | Dihydroxybenzaldehyde, Methoxybenzyl hydroxylamine | O-benzyl oximes | (E)-2,5-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime mdpi.com |

Strategies for Incorporating Chiral Centers in Derivatives

Introducing chirality into derivatives of this compound is crucial for applications in asymmetric synthesis and pharmacology. A primary strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Prominent examples of chiral auxiliaries applicable to derivatives of the title compound include Evans' oxazolidinones and Oppolzer's sultams. harvard.edu For instance, the aldehyde group of a this compound derivative could be converted into an α,β-unsaturated carbonyl system. This system can then be attached to a chiral auxiliary, such as an N-acyloxazolidinone. harvard.edu

The resulting chiral dienophile can then undergo stereoselective reactions like the Diels-Alder cycloaddition. The steric bulk of the auxiliary effectively blocks one face of the dienophile, forcing the approaching diene to attack from the less hindered face. This leads to the formation of a cycloadduct with a high degree of diastereoselectivity. harvard.edu The stereochemical outcome can be rationalized by a model involving a chelated cationic species where the s-cis conformation is favored. harvard.edu After the reaction, the chiral auxiliary can be cleaved hydrolytically or reductively, yielding an enantiomerically enriched product and allowing for the recovery of the auxiliary. harvard.edu

| Chiral Strategy | Auxiliary Type | Key Reaction | Mechanism of Control |

| Chiral Auxiliary | Evans' N-Acyloxazolidinones | Asymmetric Diels-Alder Reaction | Steric hindrance from the auxiliary directs the approach of the diene to one face of the molecule. harvard.edu |

| Chiral Auxiliary | Oppolzer's Camphorsultams | Asymmetric Diels-Alder Reaction | The sultam auxiliary forms a chelated complex, promoting facial selectivity in the cycloaddition. harvard.edu |

Development of Photoremovable Protecting Groups Utilizing the Compound's Structural Motif

The 2-nitrobenzyl structural motif, which is a key feature of this compound, is the foundation for one of the most widely used classes of photoremovable protecting groups (PPGs), also known as "caged" compounds. wikipedia.orgpsu.edu These groups allow researchers to mask the function of a molecule and then release it on-demand using light, offering high spatiotemporal control without the need for chemical reagents that could disrupt a biological system. psu.edunih.gov

The cleavage mechanism for most 2-nitrobenzyl-based PPGs is a Norrish Type II photoreaction. wikipedia.org Upon irradiation with UV light, the nitro group is excited into a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges and fragments to release the protected functional group (such as a carboxylate, phosphate, or thiol) and a 2-nitrosobenzaldehyde byproduct. wikipedia.org

Building on this principle, more sophisticated PPGs have been developed. For example, a nitrodibenzofuran (NDBF) based protecting group was synthesized for the protection of cysteine, a thiol-containing amino acid, for use in solid-phase peptide synthesis. nih.gov The synthesis involved the reaction of 2-bromo-5-methoxyphenol (B1282781) with 4-fluoro-2-nitrobenzaldehyde (B1294362) to form a diaryl ether, a structure analogous to the title compound. nih.gov This precursor was then cyclized to form the NDBF core. Such NDBF-based PPGs have been shown to possess improved properties, including a faster rate of photolysis and a useful two-photon absorption cross-section, which allows for even greater spatial precision during the uncaging process. nih.gov

| Protecting Group Family | Core Chromophore | Release Mechanism | Key Features |

| Nitrobenzyl | 2-Nitrobenzyl | Norrish Type II Photoreaction | Widely used, protects many functional groups. wikipedia.orgpsu.edu |

| Nitrodibenzofuran (NDBF) | Nitrodibenzofuran | Norrish Type II Photoreaction | Faster photolysis rate, suitable for two-photon activation. nih.gov |

| p-Hydroxyphenacyl (pHP) | p-Hydroxyacetophenone | Photo-Favorskii Rearrangement | Quantitative release, requires water for cleavage. nih.gov |

Synthesis of Polycyclic Systems and Heterocyclic Scaffolds

The this compound scaffold is a valuable starting material for the construction of more complex molecular architectures, including various polycyclic and heterocyclic systems. These structures are often of interest due to their prevalence in natural products and pharmacologically active compounds.

One major pathway involves intramolecular reactions or multi-step sequences that build new rings onto the existing framework. For example, derivatives of 5-nitrobenzaldehydes are used to synthesize benzofurans. The synthesis of 2-alkyl-5-nitrobenzofurans can be achieved from related 2-(2-formyl-4-nitrophenoxy)alkanoic acids. researchgate.net Another important class of heterocycles, benzo-oxazepines, can also be accessed from these precursors. A three-step procedure starting with the synthesis of methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent reductive cyclization, yields 7-amino-4,5-dihydro-benzo[f] chemicalbook.comresearchgate.netoxazepin-3-ones. researchgate.net

The aldehyde functionality is also a key reactive handle for building heterocycles via condensation reactions. The Erlenmeyer synthesis uses an aromatic aldehyde to react with an N-acylglycine in the presence of acetic anhydride (B1165640) to form an oxazol-5(4H)-one. nih.gov These oxazolone (B7731731) heterocycles can then serve as intermediates for further transformations. For instance, reacting the oxazolone with phenylhydrazine (B124118) can yield 1,2,4-triazin-6(5H)-ones, demonstrating a pathway from a simple benzaldehyde derivative to more complex, multi-heteroatom ring systems. nih.gov

| Starting Material (Derivative) | Key Reagents/Conditions | Heterocyclic System Formed | Reference |

| 2-(2-Formyl-4-nitrophenoxy)alkanoic acids | Intramolecular cyclization | 5-Nitrobenzofurans | researchgate.net |

| Methyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Hydrazine hydrate, Reductive cyclization | 7-Amino-4,5-dihydro-benzo[f] chemicalbook.comresearchgate.netoxazepin-3-ones | researchgate.net |

| Substituted benzaldehyde, N-acylglycine | Acetic anhydride (Erlenmeyer reaction) | Oxazol-5(4H)-ones | nih.gov |

| Oxazol-5(4H)-one | Phenylhydrazine | 1,2,4-Triazin-6(5H)-ones | nih.gov |

Research Applications and Broader Scientific Context

Role as Versatile Synthetic Intermediates in Organic Synthesis

The chemical reactivity of 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde, stemming from its distinct functional groups, allows it to be a versatile starting material in organic synthesis. The aldehyde group can participate in various condensation and addition reactions, while the nitro group can be reduced to an amino group, opening pathways to different classes of compounds. The diaryl ether core provides a stable scaffold for building more elaborate molecular architectures.

Precursors for Complex Benzophenone (B1666685) Derivatives

Benzophenones are a class of organic compounds with applications ranging from photochemistry to medicinal chemistry. This compound can serve as a key intermediate in the synthesis of complex benzophenone derivatives. While direct synthetic routes starting from this specific aldehyde are not extensively detailed in the provided results, the synthesis of various substituted benzophenones is well-established. For instance, the Friedel-Crafts acylation of aromatic compounds with benzoyl chlorides is a common method for preparing benzophenones. The structural motif of this compound could be incorporated into more complex benzophenone structures through multi-step synthetic sequences.

The synthesis of benzophenone derivatives often involves reactions like the oxidation of diphenylmethane (B89790) or the reaction of benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.com The aldehyde group of this compound could potentially be oxidized to a carboxylic acid, which could then be converted to a benzoyl chloride. This reactive intermediate could then be used to acylate another aromatic ring, leading to a complex benzophenone derivative.

| Starting Material | Reagent | Product |

| Toluene | Benzoyl chloride, AlCl3 | (4-Nitrophenyl)(p-tolyl)methanone |

| 4-methylbenzophenone | Chromium (VI) oxide, H2SO4 | 4-Benzoylbenzoic Acid |

Building Blocks for Pharmaceutical Intermediates (e.g., for catechol-structured compounds)

Catechol and its derivatives are important structural motifs in many pharmaceuticals and biologically active molecules. The 4-methoxyphenoxy group in this compound can be a precursor to a catechol-like structure. Demethylation of the methoxy (B1213986) group would yield a hydroxyl group, and subsequent manipulation of the other substituents could lead to the formation of catechol-structured compounds. These compounds are known to have a range of biological activities and are used in the development of new drugs. nih.govgoogle.com

The synthesis of catechol derivatives can be achieved through various methods, including the hydroxylation of phenols or the demethylation of methoxy-substituted aromatic compounds. The presence of the nitro group in this compound adds another layer of complexity and potential for functional group interconversion, making it a useful starting point for the synthesis of diverse pharmaceutical intermediates.

Components in the Construction of Heterocyclic Systems (e.g., benzofurans, isoquinolines, Schiff bases)

The aldehyde functionality of this compound is particularly useful for the construction of various heterocyclic systems, which are core structures in many natural products and synthetic drugs.

Benzofurans: The synthesis of benzofuran (B130515) derivatives can be achieved through several routes, and aldehydes are often key starting materials. researchgate.net For example, the reaction of a substituted salicylaldehyde (B1680747) with a reagent that provides the remaining two carbons of the furan (B31954) ring can lead to the formation of a benzofuran. While a direct conversion of this compound to a benzofuran is not explicitly described, its structural elements could be utilized in multi-step syntheses of complex benzofuran systems. researchgate.net

Isoquinolines: Isoquinoline derivatives are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of isoquinolines often involves the cyclization of a precursor containing a benzene (B151609) ring and a side chain with the necessary atoms to form the second ring. Aldehydes can be used to introduce this side chain through reactions like the Pictet-Spengler or Bischler-Napieralski reactions. The structure of this compound could be modified to serve as a precursor for the synthesis of substituted isoquinolines. epa.gov

Schiff Bases: The reaction of the aldehyde group in this compound with primary amines leads to the formation of Schiff bases (or imines). researchgate.netgoogle.comnih.govnih.gov Schiff bases are versatile intermediates themselves and are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net The synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various haloanilines has been reported, highlighting the reactivity of the aldehyde group in forming these important compounds. researchgate.net

| Heterocycle | General Synthetic Approach | Role of Aldehyde |

| Benzofurans | Perkin or related reactions | Reacts with an anhydride (B1165640) and its salt |

| Isoquinolines | Pictet-Spengler reaction | Condenses with a β-arylethylamine |

| Schiff Bases | Condensation with primary amines | Forms a C=N double bond |

Contributions to Methodological Development in Diarylether Synthesis and Functional Group Transformations

The synthesis of diaryl ethers, a key structural feature of this compound, is a significant area of research in organic chemistry. The methods used to prepare this compound and its analogs contribute to the broader field of diarylether synthesis. The Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, is a classic method for forming diaryl ether linkages. Newer, more efficient methods using palladium or other transition metal catalysts have also been developed. The synthesis of this compound likely involves such a coupling reaction, and the specific conditions and catalysts used can provide valuable insights for the synthesis of other complex diaryl ethers.

Furthermore, the various reactions that this compound can undergo contribute to the development of new methods for functional group transformations. For example, the selective reduction of the nitro group in the presence of the aldehyde and ether functionalities requires careful selection of reagents and reaction conditions. The development of such selective transformations is a constant goal in organic synthesis.

Theoretical Contributions to Understanding Structure-Reactivity Relationships in Nitroaromatic and Aryl Ether Systems

The presence of both a nitro group and an aryl ether linkage in this compound makes it an interesting subject for theoretical studies on structure-reactivity relationships. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic rings and the reactivity of the aldehyde group. nih.govresearchgate.net Computational chemistry can be used to model the electronic structure of the molecule, predict its reactivity, and understand the mechanisms of its reactions. mdpi.com

Studies on the structure-toxicity relationships of nitroaromatic compounds have shown that factors such as the number of nitro groups and the electrophilicity of the molecule play a crucial role. nih.gov The insights gained from studying compounds like this compound can contribute to a better understanding of the reactivity and potential biological effects of this class of compounds. Theoretical models can help to explain experimental observations and guide the design of new molecules with desired properties. researchgate.net

Q & A

Basic Questions

Q. What are the key functional groups in 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde, and how do they influence its reactivity?

- Answer : The compound contains three critical functional groups:

- Aldehyde (-CHO) : Participates in nucleophilic addition (e.g., condensation reactions) and serves as a precursor for further derivatization.

- Nitro (-NO₂) : Acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the aromatic ring and enabling reduction to amines.

- 4-Methoxyphenoxy (-O-C₆H₄-OCH₃) : The methoxy group donates electron density via resonance, stabilizing intermediates and influencing regioselectivity in reactions.

- Methodological Insight: Reactivity can be probed via controlled reduction (e.g., catalytic hydrogenation for nitro-to-amine conversion) or condensation with amines/hydrazines .

Q. What are the recommended analytical techniques for characterizing this compound?

- Answer : Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.

- HPLC/GC-MS : Quantify purity and detect impurities.

- Melting Point Analysis : Compare with literature values (e.g., analogs like 5-hydroxy-2-nitrobenzaldehyde melt at 166–168°C ).

- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

- Data Table:

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| H NMR | δ 10.2 (CHO), δ 8.1–7.2 (aromatic protons) | Confirm structure |

| HPLC | Retention time vs. standard | Purity assessment |

Q. What safety protocols are essential when handling this compound in the lab?

- Answer :

- PPE : Wear gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers design a high-yield synthesis route for this compound?

- Answer : Two primary pathways:

- Pathway A : Nitration of 2-(4-Methoxyphenoxy)benzaldehyde using HNO₃/H₂SO₄. Monitor temperature (<5°C) to avoid over-nitration.

- Pathway B : Ullmann coupling between 4-methoxyphenol and 5-nitro-2-iodobenzaldehyde using CuI/ligand catalysis.

- Optimization Tips:

- Use protecting groups (e.g., acetal) to shield the aldehyde during nitration.

- Yields vary (Pathway A: ~60–70%; Pathway B: ~50–55%) due to steric hindrance .

Q. How can the nitro group be selectively reduced to an amine without altering the aldehyde functionality?

- Answer :

- Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate in ethanol at 60°C. The aldehyde remains intact due to milder conditions.

- Chemoselective Reductants : Employ SnCl₂/HCl in THF, which preferentially targets nitro groups.

- Validation: Monitor reaction progress via TLC (Rf shift) and confirm the product via IR loss of NO₂ stretches (~1520 cm⁻¹) .

Q. How can contradictions in spectroscopic data during crystal structure determination be resolved?

- Answer :

- X-ray Crystallography : Refine data using SHELX software to resolve ambiguities in bond lengths/angles.

- Complementary Techniques : Cross-validate with N NMR (for nitro group) and DFT calculations to predict electronic environments.

- Case Study: SHELXL refinement resolved disordered methoxyphenoxy groups in a related nitrobenzaldehyde derivative .

Q. What structure-activity relationships (SAR) govern the bioactivity of this compound derivatives?

- Answer : Key SAR findings from analogs:

- Nitro Position : Para-nitro groups enhance antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus).

- Methoxy Group : Ortho-methoxy substitution reduces cytotoxicity compared to para-substituted analogs.

- Data Table:

| Derivative | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| 5-Nitro-2-methoxy | -OCH₃ | Anticancer: 12 µM (HeLa) |

| 5-Amino-2-(4-MeOPhO) | -NH₂ | Reduced toxicity (LD₅₀ > 200 mg/kg) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.